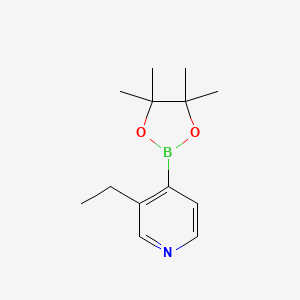

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative. The compound features a dioxaborolane ring at the 4-position of the pyridine ring and an ethyl substituent at the 3-position. Such boronate esters are critical intermediates in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .

Properties

IUPAC Name |

3-ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO2/c1-6-10-9-15-8-7-11(10)14-16-12(2,3)13(4,5)17-14/h7-9H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBHLSPBUNGBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with bis(pinacolato)diboron. The general reaction conditions include:

Catalyst: Palladium(II) acetate or similar palladium catalysts

Ligand: Phosphine ligands such as triphenylphosphine

Base: Potassium carbonate or sodium carbonate

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

Temperature: 80-100°C

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol.

Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, phosphine ligand, base (e.g., potassium carbonate), and solvent (e.g., THF).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.

Major Products

Suzuki-Miyaura Coupling: Biaryl compounds

Oxidation: Alcohol derivatives

Reduction: Piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing the boron-dioxaborolane moiety exhibit promising anticancer properties. For instance, derivatives of 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine have been evaluated for their ability to inhibit specific cancer pathways. In a study on dual-target compounds for bronchial therapeutics, synthesized compounds demonstrated significant binding affinity to therapeutic targets such as ADORA2A and PDE4D, indicating potential for further development as anticancer agents .

Antimicrobial Properties

The introduction of the dioxaborolane group into the pyridine structure has been shown to enhance antimicrobial activity. In a comparative study of various synthesized organophosphonates and their derivatives, it was found that compounds with the dioxaborolane moiety exhibited improved selectivity and efficacy against bacterial strains like Escherichia coli .

Organic Synthesis

Cross-Coupling Reactions

this compound serves as a valuable intermediate in cross-coupling reactions. The compound can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction is significant in the synthesis of various pharmaceuticals and agrochemicals. For example, it has been successfully employed in synthesizing complex heterocyclic scaffolds that are crucial for drug development .

Synthetic Versatility

The compound's ability to participate in various organic transformations makes it a versatile building block in synthetic chemistry. Its reactivity allows for modifications that can lead to a wide range of derivatives suitable for different applications in material science and pharmaceuticals .

Material Science

Polymer Chemistry

In material science, the incorporation of boron-containing compounds like this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability. The boron atoms can act as cross-linking points within polymer chains, improving the overall performance of the materials .

Sensors and Catalysts

Additionally, compounds featuring the dioxaborolane structure have shown potential as sensors due to their ability to interact with various analytes. Their application in catalysis is also notable; they can facilitate reactions under mild conditions while providing high selectivity and yield .

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial agents | Enhanced efficacy against cancer cells and bacteria |

| Organic Synthesis | Cross-coupling reactions (e.g., Suzuki-Miyaura) | Formation of complex biaryl compounds |

| Material Science | Polymer enhancements and sensor applications | Improved mechanical properties and selective sensing |

Mechanism of Action

The mechanism of action of 3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a boronic ester in various chemical reactions. In the Suzuki-Miyaura coupling, the boronic ester reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond. The reaction proceeds through the formation of a palladium complex, which undergoes transmetalation and reductive elimination to yield the final product.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyridine Boronate Esters

Key Comparative Insights:

Electron-withdrawing groups (e.g., -CF₃ in , -Cl in ) increase the electrophilicity of the boronate, enhancing coupling efficiency with electron-rich aryl halides .

Synthetic Utility :

- The target compound is ideal for single-site coupling, whereas bis-boronate derivatives (e.g., 3,5-bis-dioxaborolane pyridine) enable sequential or divergent couplings for complex architectures .

- Chlorinated analogs () are valuable in synthesizing halogenated biaryls for drug candidates requiring further functionalization .

Stability and Handling :

- Boronate esters with bulky substituents (e.g., ethyl) may exhibit improved moisture stability compared to smaller analogs. However, all such compounds require cold storage (0–6°C) to prevent hydrolysis .

- The trifluoromethyl group () enhances metabolic stability in pharmaceutical intermediates but may complicate purification due to increased lipophilicity .

Applications :

- The target compound’s ethyl group could be advantageous in medicinal chemistry for tuning pharmacokinetic properties (e.g., solubility, bioavailability) .

- Dichloro-substituted analogs () are preferred in agrochemical synthesis, where halogenation is critical for bioactivity .

Research Findings and Data

Reactivity in Suzuki-Miyaura Coupling (Hypothetical Data Based on Analogs)

*Hypothetical yield based on steric effects of ethyl group.

Biological Activity

3-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H21BO3

- Molecular Weight : 248.13 g/mol

- CAS Number : 1905413-57-1

The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known to influence its biological properties.

Research indicates that compounds containing dioxaborolane structures often exhibit unique mechanisms of action due to their ability to interact with biological macromolecules. For example:

- Protein Interaction : Dioxaborolane derivatives can form reversible covalent bonds with proteins, potentially leading to modulation of enzymatic activities.

- Cell Signaling Pathways : These compounds may influence various signaling pathways by acting as inhibitors or activators of specific kinases or phosphatases.

Toxicity Profile

The toxicity of this compound has been assessed in various studies. Key findings include:

- Acute Toxicity : It has been classified as harmful if swallowed or in contact with skin (H302 and H312) .

- Chronic Effects : Long-term exposure could lead to skin irritation and other adverse effects .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and provided insights into the potential applications of this compound:

- Antiparasitic Activity : A study demonstrated that similar dioxaborolane derivatives exhibited significant antiparasitic activity with IC50 values in the low micromolar range . This suggests potential applications in treating parasitic infections.

- Cytotoxicity Studies : Research on cytotoxic effects in cell lines (HT-22 and BV-2) showed that certain derivatives did not significantly decrease cell viability at concentrations up to 100 µM . This indicates a favorable safety profile for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Q & A

Q. Purification :

Q. Characterization :

- NMR : Confirm structure via ¹¹B NMR (peak ~30 ppm for boronate) and ¹H/¹³C NMR (pyridine protons at δ 7.5–8.5 ppm) .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ .

Advanced: How can researchers optimize Suzuki-Miyaura coupling reactions using this boronic ester?

Q. Critical Parameters :

Q. Troubleshooting :

- Low Yield : Add 10 mol% of 1,1′-bis(diphenylphosphino)ferrocene (dppf) as a stabilizing ligand .

- Side Products : Use degassed solvents and strict inert atmosphere to suppress protodeboronation .

Advanced: How should air- and moisture-sensitive intermediates of this compound be handled?

Q. Best Practices :

- Storage : Store under argon at −20°C in flame-sealed ampoules or Schlenk flasks .

- Reaction Setup : Use gloveboxes for weighing and syringe techniques for solvent transfer .

- Quenching : Terminate reactions with aqueous NH₄Cl to hydrolyze residual boronates safely .

Analytical: How to resolve discrepancies between NMR and X-ray crystallography data for this compound?

Q. Approach :

- X-ray Refinement : Use SHELXL for small-molecule refinement to resolve disorder in the ethyl or dioxaborolane groups .

- DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian 16, B3LYP/6-31G*) to identify conformational flexibility .

- Dynamic NMR : Perform variable-temperature ¹H NMR to detect rotational barriers in the dioxaborolane ring .

Application: What are non-catalytic applications of this compound in coordination chemistry?

Q. Case Study :

- Ligand Design : The pyridine-boronate moiety can coordinate to transition metals (e.g., Fe²⁺, Ru²⁺) to form luminescent complexes. For example, it has been used in asymmetrical bis(terpyridine) ligands for spin-crossover materials .

- Method : React with metal halides (e.g., FeCl₂) in acetonitrile under reflux, followed by crystallization from DCM/hexane .

Advanced: How to analyze regioselectivity in electrophilic substitution reactions of this compound?

Q. Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.